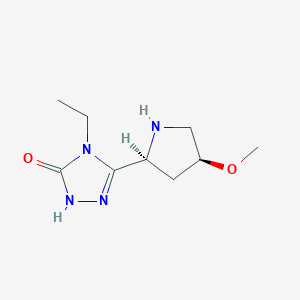

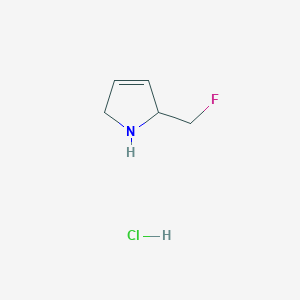

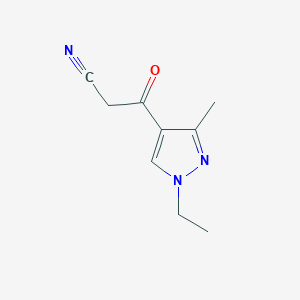

![molecular formula C15H10N2O3S B2580227 4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid CAS No. 2173628-79-8](/img/structure/B2580227.png)

4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which are structurally similar to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the preparation of 1,3,5-triazine 4-aminobenzoic acid derivatives by conventional method or by using microwave irradiation .Scientific Research Applications

Antimicrobial Activity

The derivatives of aminobenzoic acid, including the 1,3,5-triazine aminobenzoic acid derivatives, have been studied for their antimicrobial properties . These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli . The ability to combat multidrug-resistant bacterial strains makes these derivatives valuable in the development of new antimicrobial agents.

Anticancer Activity

Schiff base derivatives of aminobenzoic acid have been synthesized and evaluated for their anticancer properties . Some of these compounds inhibited tumor cell growth in a dose-dependent manner, with IC50 values of less than 18 µM, indicating their potential as anticancer agents .

Antitumor Activity

The crystal structure of certain aminobenzoic acid derivatives has been linked to antitumor activity . They have been found to possess anti-proliferative and cytotoxic effects, which are important for the treatment of various cancers .

Enzyme Inhibition

Some aminobenzoic acid analogs have shown activity as enzyme inhibitors. For instance, they have been found to inhibit acetylcholinesterase (AChE), which is a target for drugs treating neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

Target of Action

PABA derivatives have been found to exhibit various biological activities, including antimicrobial and cytotoxic effects . They may target a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungi .

Mode of Action

Paba derivatives are known to interfere with the synthesis of folate in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Therefore, PABA derivatives might affect these pathways, leading to a disruption in the growth and reproduction of the targeted organisms.

Result of Action

Paba derivatives have been found to exhibit antimicrobial and cytotoxic effects .

properties

IUPAC Name |

4-[[(Z)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c16-9-11(8-13-2-1-7-21-13)14(18)17-12-5-3-10(4-6-12)15(19)20/h1-8H,(H,17,18)(H,19,20)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZRBNKJTHMULO-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Cyano-3-(thiophen-2-yl)prop-2-enamido]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

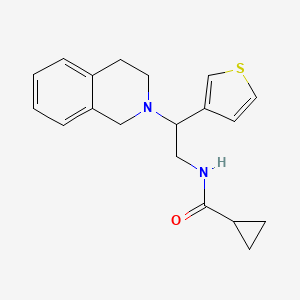

![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)

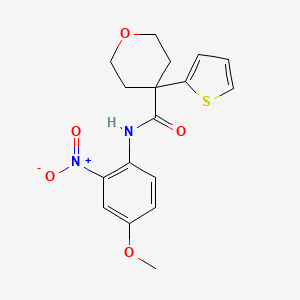

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)

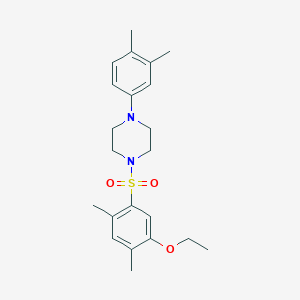

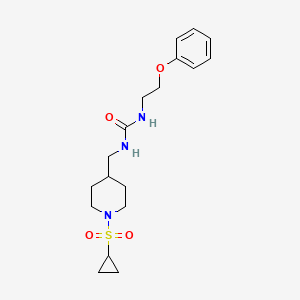

![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)

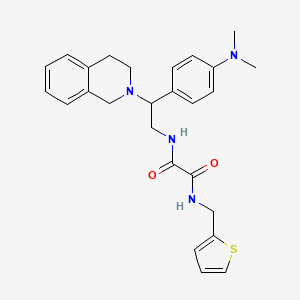

![N-[[1-(2,2,2-Trifluoroacetyl)piperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2580157.png)

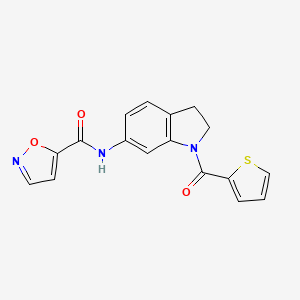

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)